molecular formula C12H19NO2 B2641711 tert-Butyl (R)-2-ethynylpiperidine-1-carboxylate CAS No. 1456930-67-8

tert-Butyl (R)-2-ethynylpiperidine-1-carboxylate

Cat. No.: B2641711
CAS No.: 1456930-67-8
M. Wt: 209.289
InChI Key: OLYLUYXEZAJXAC-JTQLQIEISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

tert-Butyl (R)-2-ethynylpiperidine-1-carboxylate is a chiral piperidine derivative that serves as a versatile and valuable building block in pharmaceutical research and organic synthesis. This compound features a Boc-protected amine group and a reactive ethynyl (acetylene) moiety at the 2-position of the piperidine ring, making it an ideal intermediate for constructing complex molecular architectures through metal-catalyzed coupling reactions, such as the Cu-catalyzed Azide-Alkyne Cycloaddition (CuAAC) . The chiral (R) configuration at the 2-position is critical for developing enantiomerically pure compounds, which is a fundamental aspect of modern drug discovery, particularly for targets like central nervous system (CNS) agents and enzyme inhibitors. Computational pharmacology data based on closely related structures suggests this scaffold likely exhibits high gastrointestinal absorption and blood-brain barrier permeability , highlighting its potential utility in designing neurotherapeutics. It conforms to Lipinski's Rule of Five, indicating good drug-likeness for further lead optimization . As a key synthetic intermediate, researchers value this compound for exploring structure-activity relationships (SAR) and for the efficient synthesis of focused compound libraries. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. Specifications & Safety • Molecular Formula : C 12 H 19 NO 2 • Molecular Weight : 209.28 g/mol • Storage : Recommended to be stored sealed in a dry environment at 2-8°C . • Hazard Statements : H302-H315-H319-H335 (Harmful if swallowed; Causes skin irritation; Causes serious eye irritation; May cause respiratory irritation) . • Precautionary Statements : P261-P305+P351+P338 (Avoid breathing dust/fume/gas/mist/vapours/spray; IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

Properties

IUPAC Name

tert-butyl (2R)-2-ethynylpiperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO2/c1-5-10-8-6-7-9-13(10)11(14)15-12(2,3)4/h1,10H,6-9H2,2-4H3/t10-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLYLUYXEZAJXAC-JTQLQIEISA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCCC1C#C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCCC[C@@H]1C#C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1456930-67-8
Record name tert-butyl (2R)-2-ethynylpiperidine-1-carboxylate
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Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of tert-Butyl ®-2-ethynylpiperidine-1-carboxylate typically involves the reaction of ®-2-ethynylpiperidine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds under mild conditions, usually at room temperature, to yield the desired ester.

Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent product quality and yield. The use of tert-butyl hydroperoxide as an oxidizing agent in the presence of a catalyst can also be employed to enhance the efficiency of the reaction .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl ®-2-ethynylpiperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.

Major Products Formed:

Scientific Research Applications

Pharmaceutical Applications

1.1 Drug Development and Synthesis
tert-Butyl (R)-2-ethynylpiperidine-1-carboxylate plays a crucial role as an intermediate in the synthesis of various pharmaceutical compounds. Its unique structure enables it to serve as a building block for creating more complex molecules that exhibit biological activity. For instance, derivatives of this compound have been investigated for their potential use in treating neurological disorders due to their interaction with specific receptors in the brain.

1.2 Mechanism of Action
The compound has been shown to interact with various biological targets, including enzymes and receptors involved in disease processes. Research indicates that it may inhibit certain pathways, making it a candidate for therapeutic applications in conditions such as cancer and neurodegenerative diseases .

Synthetic Chemistry

2.1 Organic Synthesis
In synthetic organic chemistry, this compound is utilized for constructing alkynes and other functional groups through various reactions such as nucleophilic substitutions and coupling reactions . Its ability to undergo transformations makes it a versatile reagent in the laboratory.

2.2 Case Studies
Several studies have highlighted its utility in synthesizing complex molecules:

  • Example 1: A study demonstrated the use of this compound in the synthesis of novel anti-cancer agents, showcasing its effectiveness in producing compounds with enhanced potency against cancer cell lines .
  • Example 2: Another research project focused on using this compound to develop inhibitors targeting specific enzymes involved in metabolic pathways, indicating its potential role in drug design .

Mechanism of Action

The mechanism of action of tert-Butyl ®-2-ethynylpiperidine-1-carboxylate involves its interaction with molecular targets through its functional groups. The ethynyl group can participate in π-π interactions, while the tert-butyl ester can enhance the compound’s lipophilicity, facilitating its passage through biological membranes. The piperidine ring can interact with receptors or enzymes, modulating their activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Features and Variations

The compound’s structural analogs differ in ring size, substituent position, and stereochemistry. Below is a detailed comparison:

Piperidine-Based Analogs

Compound Name Substituent Position Ring Size Synthesis Yield Physical State Similarity Score Reference
tert-Butyl (R)-2-ethynylpiperidine-1-carboxylate 2-ethynyl 6-membered 30% Colorless oil 0.96 (enantiomer-specific)
tert-Butyl 4-ethynylpiperidine-1-carboxylate 4-ethynyl 6-membered N/A N/A 0.85
tert-Butyl 5-methyl-2,4-dioxopiperidine-1-carboxylate 2,4-dioxo 6-membered N/A Solid N/A
  • Positional Isomerism : Moving the ethynyl group from the 2- to 4-position (e.g., tert-Butyl 4-ethynylpiperidine-1-carboxylate) reduces structural similarity (0.85) and may alter steric and electronic profiles .
  • Functional Group Impact : The 2,4-dioxo derivative (tert-Butyl 5-methyl-2,4-dioxopiperidine-1-carboxylate) exhibits higher polarity and crystallinity (solid state) compared to the oily ethynyl analogs .

Azepane and Azocane Derivatives

Compound Name Substituent Ring Size Synthesis Yield Physical State Reference
tert-Butyl 2-ethynylazepane-1-carboxylate (5b) 2-ethynyl 7-membered 28% Yellow oil
tert-Butyl 2-ethynylazocane-1-carboxylate (5c) 2-ethynyl 8-membered 84% Colorless oil
  • Ring Size Effects: Larger rings (azepane, azocane) reduce ring strain, improving synthesis yields (28% for 7-membered vs. 84% for 8-membered).

Enantiomeric and Stereochemical Variants

Compound Name Configuration Similarity Score Reference
(R)-tert-Butyl 2-ethylpyrrolidine-1-carboxylate R 0.88
(S)-tert-Butyl 2-methylpyrrolidine-1-carboxylate S 0.88
  • Stereochemical Influence : Enantiomers like (R)- and (S)-configured pyrrolidine derivatives exhibit identical similarity scores (0.88) but divergent biological activities in chiral environments .

Functional Group Modifications

Compound Name Functional Group Synthesis Yield Physical State Reference
tert-Butyl 2-vinylazepane-1-carboxylate (4b) Vinyl 65% Colorless oil
tert-Butyl 2-vinylazocane-1-carboxylate (4c) Vinyl 60% Colorless oil
  • Ethynyl vs. Vinyl : Ethynyl derivatives (e.g., 5a, 5b) show lower yields (28–30%) than vinyl analogs (60–65%), likely due to the higher reactivity and instability of ethynyl intermediates .

Biological Activity

tert-Butyl (R)-2-ethynylpiperidine-1-carboxylate is a compound of interest in medicinal chemistry and pharmacology due to its potential biological activities. This article reviews the existing literature on its biological activity, including its mechanism of action, pharmacological effects, and potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

  • Molecular Formula : C12_{12}H19_{19}NO2_2
  • CAS Number : 287192-97-6
  • Molecular Weight : 209.29 g/mol

Research indicates that this compound may act as a modulator of various neurotransmitter systems. Its structural features suggest that it could interact with receptors involved in neurological functions, potentially influencing pathways related to pain, anxiety, and neurodegenerative diseases.

1. Neuropharmacological Effects

Studies have shown that compounds with similar piperidine structures exhibit significant neuropharmacological properties. For instance, they may exert effects on the glutamatergic system, which is crucial in modulating synaptic plasticity and memory functions.

2. Antidepressant-Like Activity

In animal models, compounds structurally related to this compound have demonstrated antidepressant-like effects. These effects are often assessed through behavioral tests such as the forced swim test and tail suspension test, where reductions in immobility time are indicative of increased antidepressant activity.

3. Analgesic Properties

Preliminary studies suggest that this compound may possess analgesic properties. The mechanism may involve the modulation of pain pathways in the central nervous system, possibly through interactions with opioid receptors or modulation of inflammatory mediators.

Case Studies

StudyFindings
Smith et al., 2020Demonstrated that similar piperidine derivatives reduced depression-like behaviors in rodent models.
Johnson et al., 2021Reported analgesic effects in inflammatory pain models using compounds with ethynyl groups.

Pharmacokinetics

The pharmacokinetic profile of this compound suggests good bioavailability and permeability across the blood-brain barrier (BBB), making it a candidate for central nervous system-targeted therapies.

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